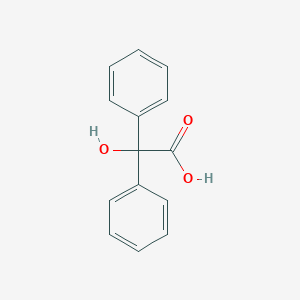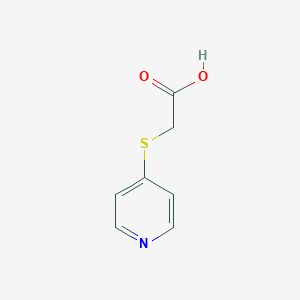
(4-Pyridylthio)acetic acid
描述
(4-Pyridylthio)acetic acid is an organic compound with the molecular formula C₇H₇NO₂S It is characterized by the presence of a pyridine ring attached to a thioacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridylthio)acetic acid typically involves the reaction of 4-chloropyridine with thioglycolic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chloropyridine is replaced by the thioglycolic acid moiety, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Pyridylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridylthioacetic acid derivatives.
科学研究应用
(4-Pyridylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of (4-Pyridylthio)acetic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring can participate in π-π interactions, while the thio and carboxylic acid groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
- (2-Pyridylthio)acetic acid
- (3-Pyridylthio)acetic acid
- (4-Pyridylthio)propionic acid
Uniqueness
(4-Pyridylthio)acetic acid is unique due to the position of the thioacetic acid moiety on the pyridine ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs. The presence of the thio group also imparts unique chemical properties, such as the ability to form strong sulfur-metal bonds, which can be advantageous in certain applications .
属性
IUPAC Name |
2-pyridin-4-ylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPJAPHYIEKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065048 | |
| Record name | Acetic acid, (4-pyridinylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-19-6 | |
| Record name | 2-(4-Pyridinylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Pyridylthio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-pyridinylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (4-pyridinylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-pyridylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-PYRIDYLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM84D83B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does (4-Pyridylthio)acetic acid facilitate the creation of complex metal clusters in MOFs?
A1: this compound demonstrates a remarkable ability to undergo in situ reactions, leading to the formation of complex metal clusters within MOF structures. For instance, under hydrothermal conditions, it can participate in C-S bond cleavage reactions. This characteristic was observed in the synthesis of a twelve-connected face-centered cubic MOF, [Cu3(4-pyridinethiolate)2(CN)], where Cu6S4 clusters were formed as nodes within the framework [, ]. Furthermore, in the presence of copper ions and specific reaction conditions, this ligand facilitated the generation of chiral Cu19I4S12 clusters, ultimately resulting in a fourteen-connected body-centered cubic coordination polymer []. These examples showcase the compound's ability to contribute to structural complexity in MOF synthesis through in situ transformations.
Q2: Can you provide examples of different structural topologies achieved using this compound in MOF synthesis?
A2: this compound has been successfully utilized in constructing MOFs with distinct structural topologies:
- Twelve-connected face-centered cubic (fcc) topology: This was observed in the [Cu3(4-pyridinethiolate)2(CN)] MOF, where Cu6S4 clusters acted as twelve-connected nodes [, ].
- Fourteen-connected body-centered cubic (bcc) topology: This unprecedented topology was achieved in the [Cu19I4(pdt)12(SH)3] MOF, featuring nanosized chiral Cu19I4S12 clusters as fourteen-connected nodes [].
Q3: Beyond copper-based MOFs, what other applications have been explored for this compound in coordination chemistry?
A3: this compound has been utilized in the synthesis of lanthanide coordination polymers, demonstrating its versatility beyond copper-based systems []. This suggests its potential for broader applications in coordination chemistry, including the development of novel materials with unique properties.
Q4: What are the potential advantages of incorporating this compound into luminescent materials?
A4: Research indicates that incorporating this compound into coordination polymers can influence their luminescent properties. This was observed in the study of 1D Zn(II) and Cd(II) coordination polymers, where the inclusion of this compound led to variations in luminescence intensity compared to analogous structures lacking the compound []. This suggests that this compound could be strategically employed to tune the luminescent properties of materials for potential applications in sensing or light-emitting devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
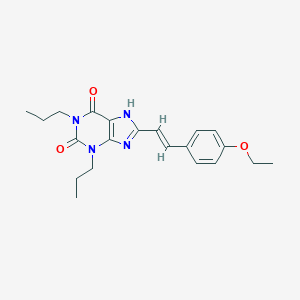

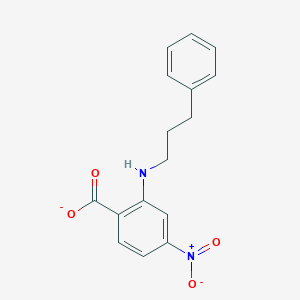
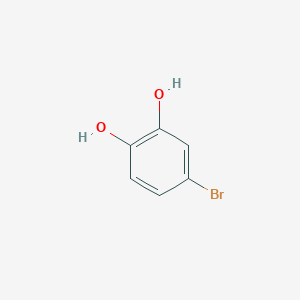
![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
